molecular formula C13H19NO3S B5695241 (9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid

(9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid

Cat. No.: B5695241
M. Wt: 269.36 g/mol
InChI Key: OZURAJGTUCHDFH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid: is a synthetic organic compound that features a thiophene ring, a hydroxyimino group, and a nonanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions.

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation reactions can facilitate the formation of thiophene rings with various substituents . Additionally, environmentally sustainable methods, such as the use of elemental sulfur and base-free generation of trisulfur radical anions, have been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can be facilitated by nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry: In chemistry, (9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, this compound can be used to study the interactions between thiophene derivatives and biological macromolecules. Its hydroxyimino group may interact with proteins and enzymes, providing insights into biochemical processes.

Medicine: Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials . Its unique structural properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions and other non-covalent interactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 2-Aminothiophene
  • Thiophene-3-carboxaldehyde

Comparison: Compared to these similar compounds, (9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid is unique due to the presence of the hydroxyimino group and the nonanoic acid chain. These functional groups enhance its reactivity and potential applications in various fields. For example, the hydroxyimino group can participate in additional hydrogen bonding interactions, while the nonanoic acid chain can influence the compound’s solubility and bioavailability.

Properties

IUPAC Name

(9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c15-13(16)9-5-3-1-2-4-7-11(14-17)12-8-6-10-18-12/h6,8,10,17H,1-5,7,9H2,(H,15,16)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZURAJGTUCHDFH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=N/O)/CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.